molecular formula C22H26N2O4 B11082382 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate

2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate

Cat. No.: B11082382
M. Wt: 382.5 g/mol
InChI Key: SOPWPCRVFCYNPA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a benzoate ester linked to a pyridine moiety. Its distinct chemical properties make it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which can be synthesized through the conjugate addition of ammonia to phorone, followed by reduction using the Wolff-Kishner reaction . The next step involves the esterification of the piperidine derivative with benzoic acid and the subsequent coupling with pyridine-4-carbonyl chloride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.

Biology: In biological research, 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological pathways, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism by which 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by stabilizing their active conformations .

Comparison with Similar Compounds

Uniqueness: What sets 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate apart is its combination of a piperidine ring with tetramethyl groups and a benzoate ester linked to a pyridine moiety. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for a wide range of applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(4-benzoyloxy-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-4-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-21(2)14-18(27-19(25)16-8-6-5-7-9-16)15-22(3,4)24(21)28-20(26)17-10-12-23-13-11-17/h5-13,18H,14-15H2,1-4H3

InChI Key

SOPWPCRVFCYNPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=NC=C2)(C)C)OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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